molecular formula C12H8F3NO2 B2742334 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 439094-17-4

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B2742334
CAS No.: 439094-17-4
M. Wt: 255.196
InChI Key: MQMLQPBBLSDFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde is a pyrrole-based aldehyde derivative featuring a 4-(trifluoromethoxy)phenyl substituent at the 1-position of the pyrrole ring and a formyl group (-CHO) at the 3-position.

The synthesis of related compounds, such as 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde (7af), involves condensation of 2,5-dimethoxytetrahydrofuran-3-aldehyde with substituted anilines, yielding 86% efficiency .

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-3-1-10(2-4-11)16-6-5-9(7-16)8-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMLQPBBLSDFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=C2)C=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with pyrrole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the pyrrole ring. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, often through hydrogen bonding or hydrophobic interactions. This binding can inhibit the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Ring Substituents Functional Groups Reference
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde Pyrrole 4-(Trifluoromethoxy)phenyl at 1-position; CHO at 3-position Aldehyde, -OCF₃ Target
1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde (7af) Pyrrole 4-(Trifluoromethyl)phenyl at 1-position; CHO at 3-position Aldehyde, -CF₃
1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde Pyrazole Benzoyl at 1-position; 3-nitrophenyl at 3-position; CHO at 4-position Aldehyde, -NO₂, ketone
1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Pyrazole 3-Cl-4-F-phenyl at 1-position; 4-methoxyphenyl at 3-position; CHO at 4-position Aldehyde, -Cl, -F, -OCH₃
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde Pyrazole Methyl at 1-position; CF₃ at 3-position; 3-Cl-phenylsulfanyl at 5-position; CHO at 4-position Aldehyde, -CF₃, -S-aryl

Key Observations:

  • Core Ring Differences: The pyrrole ring (5-membered, one nitrogen) in the target compound contrasts with pyrazole derivatives (5-membered, two adjacent nitrogens). Pyrrole’s aromaticity is weaker than pyrazole, affecting electron density and reactivity .
  • Substituent Electronic Effects: The -OCF₃ group in the target compound is more polar than -CF₃ (7af) due to the oxygen atom, enhancing solubility in polar solvents . Methoxy (-OCH₃) and sulfanyl (-S-) substituents in and introduce steric bulk and alter redox properties.

Spectral and Analytical Data

Table 2: Comparative Spectral Data
Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Aldehyde δ, ppm) Elemental Analysis (C/H/N/O) Reference
1-Benzoyl-3-(3-nitrophenyl)-pyrazole-4-carbaldehyde 1633 (CHO), 1640 (ketone) 9.17–9.24 (s, 1H) Calcd: C 63.55%, H 3.45%, N 13.08%
Target Analog (7af) Not reported Not reported Mass: 240.0786 (calcd), 240.0515 (obs)
1-Methyl-3-CF₃-pyrazole-4-carbaldehyde derivative Not reported Not reported Single-crystal X-ray: R factor 0.049

Insights:

  • The aldehyde proton in pyrazole derivatives resonates near δ 9.17–9.24 ppm, typical for aromatic aldehydes . Pyrrole-based aldehydes may show similar shifts but are undocumented in the evidence.
  • X-ray data for pyrazole-oxime esters (e.g., ) confirm planar geometries, stabilized by intramolecular interactions, which could inform the target compound’s conformational stability.

Biological Activity

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities. Characterized by the presence of a trifluoromethoxy group, this compound exhibits unique chemical properties that may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H8F3NO2. The trifluoromethoxy group enhances the lipophilicity of the molecule, which can facilitate its interaction with biological membranes and proteins.

The mechanisms by which this compound exerts its biological effects include:

  • Covalent Bond Formation : The aldehyde functional group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to modulation of enzyme activities.
  • Hydrophobic Interactions : The trifluoromethoxy group may enhance hydrophobic interactions with lipid membranes, influencing cellular uptake and distribution.
  • π-π Interactions : The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, which may affect protein conformation and function.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • In Vitro Studies : The compound was tested against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines using the MTT assay. Results indicated significant cytotoxicity, suggesting its potential as an anticancer agent .
Cell LineIC50 (µM)Reference
HepG212.5
HT-2910.0
MCF-715.0

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary findings suggest that it exhibits moderate activity against a range of bacterial strains, although further studies are required to elucidate its full spectrum of activity.

Case Studies

A case study involving the synthesis and evaluation of derivatives of this compound highlighted its structure-activity relationship (SAR). Modifications to the trifluoromethoxy group resulted in variations in cytotoxic potency and selectivity towards different cancer cell lines. These findings underscore the importance of functional group positioning in determining biological activity.

Q & A

Q. What are the established synthetic routes for 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield?

Answer: Synthesis of analogous pyrrole-carbaldehydes typically involves cyclization and oxidation steps. For example:

  • Pyrrole ring formation : Reacting substituted anilines (e.g., 4-trifluoromethoxyaniline) with cyclization agents like 2,5-dimethoxytetrahydrofuran in acetic acid .
  • Aldehyde introduction : Oxidative functionalization (e.g., using MnO₂ or DDQ) at the 3-position of the pyrrole ring.

Q. Key factors affecting yield :

  • Catalyst choice : Protic acids (e.g., acetic acid) improve cyclization efficiency .
  • Temperature : Reflux conditions (e.g., in ethanol/methanol) enhance reaction rates but may require inert atmospheres to prevent aldehyde oxidation .
  • Purification : Column chromatography is critical due to byproducts from incomplete cyclization .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Answer:

  • NMR :
    • ¹H NMR : Look for pyrrole proton signals (δ 6.5-7.5 ppm) and aldehyde proton (δ 9.8-10.2 ppm). Aromatic protons from the 4-(trifluoromethoxy)phenyl group appear as a doublet (δ 7.2-7.6 ppm) .
    • ¹³C NMR : The aldehyde carbon resonates at ~190 ppm, while the CF₃O group shows a quartet (~120 ppm, J = 320 Hz) .
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the pyrrole and phenyl rings .
  • Mass spectrometry : Molecular ion peak (M⁺) at m/z 285.1 (calculated for C₁₂H₈F₃NO₂) .

Q. What are the primary research applications of this compound in medicinal chemistry?

Answer:

  • Lead compound development : The aldehyde group serves as a reactive handle for derivatization (e.g., Schiff base formation) to target enzymes like kinases or proteases .
  • Antimicrobial studies : Fluorinated pyrroles exhibit activity against Gram-positive bacteria; however, efficacy depends on substituent electronegativity .
  • In vitro assays : Used in cytotoxicity screens (e.g., IC₅₀ values in cancer cell lines) .

Advanced Questions

Q. How can conflicting data on biological activity be resolved?

Answer: Discrepancies in reported bioactivity (e.g., variable IC₅₀ values) may arise from:

  • Assay conditions : Differences in cell lines, serum concentrations, or incubation times .
  • Compound purity : Byproducts from incomplete synthesis (e.g., unoxidized intermediates) can skew results .
  • Structural analogs : Subtle changes (e.g., replacing -CF₃O with -Cl) drastically alter activity .

Q. Resolution strategy :

Validate purity via HPLC (>95%) and elemental analysis.

Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity).

Perform SAR studies to isolate the pharmacophore .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Software like AutoDock Vina models binding to enzyme active sites (e.g., COX-2 or EGFR). The aldehyde group often forms hydrogen bonds with catalytic residues .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability and reactivity .
  • MD simulations : Track conformational changes in solution (e.g., solvent effects on pyrrole ring planarity) .

Q. How can synthetic methodology be optimized to improve scalability for preclinical studies?

Answer:

  • Flow chemistry : Continuous reactors reduce reaction times and improve reproducibility for cyclization steps .
  • Greener solvents : Replace DMF/CH₂Cl₂ with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalyst recycling : Immobilized acids (e.g., Nafion® SAC-13) enhance sustainability .

Q. Key metrics for scalability :

  • Space-time yield : >50 g/L/day for GMP compliance.
  • Purity : >99% by HPLC after crystallization .

Q. What strategies address the compound’s instability during storage?

Answer:

  • Light sensitivity : Store in amber vials at -20°C under nitrogen .
  • Aldehyde oxidation : Add stabilizers (e.g., BHT) or lyophilize as a stable co-crystal .
  • Degradation monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with LC-MS tracking .

Q. How does the 4-(trifluoromethoxy)phenyl group influence electronic properties compared to halogenated analogs?

Answer:

  • Electron-withdrawing effect : The -OCF₃ group increases electrophilicity of the pyrrole ring compared to -Cl or -F substituents, enhancing reactivity in cross-coupling reactions .
  • Lipophilicity : LogP increases by ~0.5 units vs. 4-chlorophenyl analogs, improving membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.